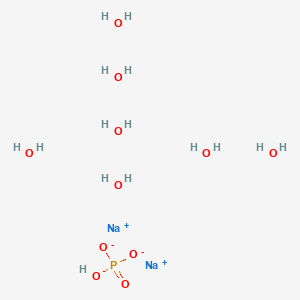
8-Oxo-8-(2-thienyl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Oxo-8-(2-thienyl)octanoic acid” is a synthetic compound with a CAS Number of 362669-55-4 . It has a molecular weight of 241.33 and its IUPAC name is 8-oxo-8-(1H-1lambda3-thiophen-2-yl)octanoic acid .
Synthesis Analysis
The synthesis process of 8-Oxo-8-(2-thienyl)octanoic acid is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .
Molecular Structure Analysis
The molecular formula of “8-Oxo-8-(2-thienyl)octanoic acid” is C12H17O3S . The InChI Code is 1S/C12H17O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9,16H,1-4,6,8H2,(H,14,15) .
Physical And Chemical Properties Analysis
The storage temperature for “8-Oxo-8-(2-thienyl)octanoic acid” is between 28 C . The predicted boiling point is 430.3±25.0 °C and the predicted density is 1.177±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
1. Role in Plant Signaling Molecules and Morphogenesis
8-Oxo-8-(2-thienyl)octanoic acid is structurally related to compounds involved in the Vick-Zimmerman pathway of octadecanoid biosynthesis in plants. Compounds like 12-oxo-phytodienoic acid, derived from alpha-linolenic acid, play pivotal roles in plant signaling, regulating a range of physiological processes such as senescence, defense mechanisms against herbivores and pathogens, mechanoperception, and morphogenesis. These signaling molecules are part of a complex biochemical pathway that involves enzymatic reactions leading to the production of cyclic compounds and jasmonic acid, a critical plant hormone (Schaller & Weiler, 1997).
2. Potential in Biomedical Applications
Structural analogs of 8-Oxo-8-(2-thienyl)octanoic acid have been examined for their properties and potential applications in the biomedical field. For instance, copolyesters incorporating hydroxyphenylalkanoic acids (bearing structural resemblance) have shown interesting properties like hydrolytic degradability and better crystallinity compared to other poly(hydroxyalkanoate)s. These features, along with their phase behavior and thermal properties, indicate potential utility in biomedical applications, especially considering their inherent degradability and biocompatibility (Abraham et al., 2002).
3. Implications in Biotransformation and Soil Microbiology
In the realm of environmental science and soil microbiology, compounds structurally related to 8-Oxo-8-(2-thienyl)octanoic acid are part of significant biotransformation processes. For example, the microbial transformation of fluorotelomer alcohols to perfluorocarboxylic acids in soil involves enzymes and bacterial strains that might structurally interact with similar fatty acids. Understanding these processes helps in comprehending the fate and transformation of environmentally persistent compounds in soil ecosystems (Liu et al., 2007).
4. Role in Catalytic Reduction Processes
Compounds similar to 8-Oxo-8-(2-thienyl)octanoic acid are used as reactants in the catalytic reduction of carboxylic acids to alcohols, a process integral to the utilization of biomass-derived materials. The study of these reactions and the behavior of the catalysts involved, especially in the context of biomass degradation and subsequent utilization, is crucial for developing sustainable chemical processes and materials (Harnos et al., 2013), (Onyestyák et al., 2011).
5. Involvement in Jasmonic Acid Biosynthesis
8-Oxo-8-(2-thienyl)octanoic acid, due to its structural similarity with fatty acids, is potentially related to the biosynthesis pathways of important plant hormones like jasmonic acid. Jasmonic acid, synthesized from linolenic acid, undergoes various enzymatic transformations involving cyclic intermediates and beta-oxidation processes, crucial for plant growth and defense mechanisms (Koo et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-oxo-8-thiophen-2-yloctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9H,1-4,6,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDDDWZDRLLED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453088 |
Source


|
| Record name | 8-OXO-8-(2-THIENYL)OCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362669-55-4 |
Source


|
| Record name | 8-OXO-8-(2-THIENYL)OCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)











![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)